Direct Yellow 120

Vue d'ensemble

Description

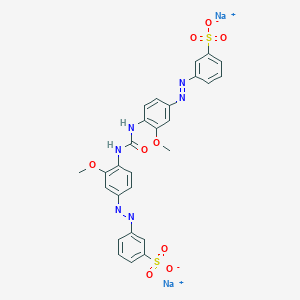

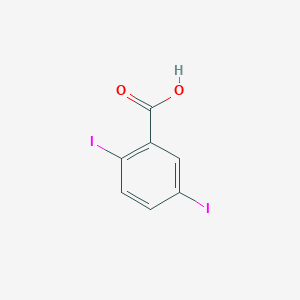

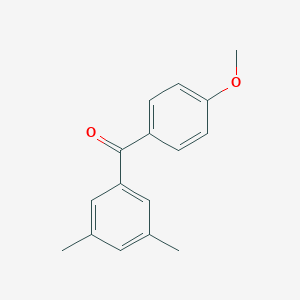

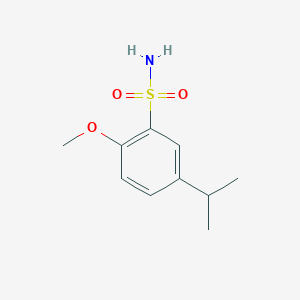

Direct Yellow 120, also known as C.I. Direct Yellow 120 or C.I. 29040, is a double azo class dye . It is mainly used for coloring paper .

Synthesis Analysis

The manufacturing process of Direct Yellow 120 involves the diazotization of 3-Aminobenzenesulfonic acid and coupling with (2-Methoxyphenylamino)methanesulfonic acid. This is followed by treatment with sulfonic acid and light gasification .Molecular Structure Analysis

The molecular formula of Direct Yellow 120 is C27H22N6Na2O9S2 . It has a molecular weight of 684.61 .Chemical Reactions Analysis

While specific chemical reactions involving Direct Yellow 120 are not detailed in the search results, it’s worth noting that azo dyes like Direct Yellow 120 are known for their stability in acidic and alkaline mediums .Physical And Chemical Properties Analysis

Direct Yellow 120 is a reddish-yellow to reddish-brown powder or solid . It is soluble in water . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique

Photocatalytic Degradation : Research has shown that Direct Yellow 120 can be effectively degraded using photocatalytic methods. For instance, its degradation in the presence of ZnO catalyst under UV light follows first-order kinetics and is influenced by pH, catalyst weight, and initial dye concentration (Rao, Sivasankar, & Sadasivam, 2009).

Use in Dyeing Processes : Studies involving the dyeing of textiles, such as cotton, using Direct Yellow 120 have been conducted. For example, gamma irradiated cotton showed improved color strength and fastness properties when dyed with Direct Yellow 120 (Adeel et al., 2015).

Adsorption Studies : Direct Yellow 120's adsorption on various substrates has been researched. For instance, its adsorption on spirulina algae in aqueous solutions was found effective, with spirulina algae showing promise as an eco-friendly adsorbent (Marzbali et al., 2017).

Decolorization Studies : The decolorization of Direct Yellow 120 using titanium and zinc oxides as photocatalysts has been investigated, showing efficient photodegradation (Regulska, Bruś, & Karpińska, 2013).

Removal from Aqueous Solutions : Studies on removing Direct Yellow 120 from aqueous solutions using different methods, such as adsorption onto activated carbons developed from orange peel, have been conducted. This process has shown high removal efficiency (Khaled, Nemr, El-Sikaily, & Abdelwahab, 2009).

Photodegradation using UV Light : The photodegradation of Direct Yellow 120 dye using UV/TiO2 in a shallow pond slurry reactor has been studied, showing significant reduction in chemical oxygen demand (COD) and complete decolorization under optimal conditions (Toor et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZGSFUTGDGCSC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct Yellow 120 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)